3-(2-Methylimidazol-1-yl)-cyclohexanone
Description
3-(2-Methylimidazol-1-yl)-cyclohexanone is a cyclohexanone derivative substituted with a 2-methylimidazole group at the 3-position. This structural motif combines the hydrophobic cyclohexane ring with the polar, heterocyclic imidazole moiety, conferring unique physicochemical properties.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(2-methylimidazol-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-8-11-5-6-12(8)9-3-2-4-10(13)7-9/h5-6,9H,2-4,7H2,1H3 |
InChI Key |
XEHUIBVRQPPVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2CCCC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylimidazol-1-yl)-cyclohexanone typically involves the reaction of cyclohexanone with 2-methylimidazole under specific conditions. One common method is to use a base-catalyzed reaction where cyclohexanone is reacted with 2-methylimidazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylimidazol-1-yl)-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced cyclohexanone derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
3-(2-Methylimidazol-1-yl)-cyclohexanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 3-(2-Methylimidazol-1-yl)-cyclohexanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound may interact with biological macromolecules, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related cyclohexanone derivatives (Table 1):
Table 1: Structural Comparison
| Compound Name | Functional Groups | Key Structural Features |
|---|---|---|
| 3-(2-Methylimidazol-1-yl)-cyclohexanone | Cyclohexanone, 2-methylimidazole | Polar imidazole ring; ketone group |
| 3-Methyl-2-cyclohexanone (Nutclone) | Cyclohexanone, methyl group | Hydrophobic methyl substitution |
| Cyclohexanone Diethyl Acetal (Rhumytal) | Cyclohexanone, diethyl acetal | Acetal group; enhanced stability |
| Cyclohexenol isomers (from VLE study) | Cyclohexane, hydroxyl group | Hydroxyl substituent; stereoisomerism |
- Imidazole vs. Methyl/Acetal Groups: The imidazole group in this compound introduces basicity and hydrogen-bonding capacity, unlike the non-polar methyl group in Nutclone or the hydrolytically stable acetal in Rhumytal .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | This compound | 3-Methyl-2-cyclohexanone | Cyclohexanone Diethyl Acetal |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O | C₇H₁₂O | C₁₀H₁₈O₂ |
| CAS Number | Not reported | 1193-18-6 | 1670-47-9 |
| Odor Profile | Not reported | Nutty, caramel-like | Rummy, tobacco, fruity |
| Boiling Point/Solubility | Likely higher due to imidazole | Moderate volatility | High stability (acetal) |
- Volatility and Separation: The VLE behavior of cyclohexanone derivatives (e.g., cyclohexenol isomers) is critical in industrial separation processes. The imidazole group in this compound may reduce volatility compared to Nutclone or Rhumytal, necessitating specialized separation techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
